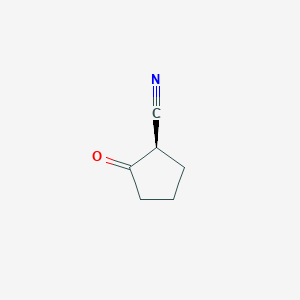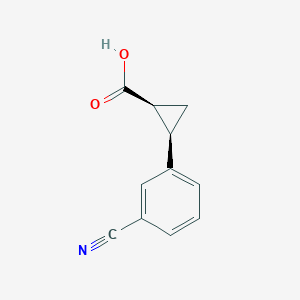
(1-Ethoxy-2,2-difluoroethoxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxy-2,2-difluoroethoxy)trimethylsilane is a chemical compound with the molecular formula C7H16F2O2Si. It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties. This compound is particularly notable for its applications in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-2,2-difluoroethoxy)trimethylsilane typically involves the reaction of difluoroethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
CF2HCH2OH+ClSi(CH3)3→CF2HCH2OSi(CH3)3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethoxy-2,2-difluoroethoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form difluoroethanol and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and nucleophiles are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Strong oxidizing or reducing agents are required.
Major Products Formed
Substitution Reactions: Various substituted silanes.
Hydrolysis: Difluoroethanol and trimethylsilanol.
Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
(1-Ethoxy-2,2-difluoroethoxy)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (1-Ethoxy-2,2-difluoroethoxy)trimethylsilane exerts its effects is primarily through its ability to form stable carbon-silicon bonds. This stability is due to the strong Si-C bond, which is resistant to hydrolysis and oxidation. The compound can also act as a protecting group in organic synthesis, shielding reactive sites from unwanted reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Ethoxy-2,2-difluoroethenyl)oxytrimethylsilane
- (1-Ethoxy-2,2-difluorovinyl)oxytrimethylsilane
Uniqueness
(1-Ethoxy-2,2-difluoroethoxy)trimethylsilane is unique due to its specific combination of ethoxy and difluoroethoxy groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in specialized applications.
Eigenschaften
Molekularformel |
C7H16F2O2Si |
|---|---|
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
(1-ethoxy-2,2-difluoroethoxy)-trimethylsilane |
InChI |
InChI=1S/C7H16F2O2Si/c1-5-10-7(6(8)9)11-12(2,3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
LXBNCRNAECNTAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(F)F)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)


![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)



![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride](/img/structure/B11717750.png)

